5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
5-Methoxyindole is a compound useful in organic synthesis . It’s a member of indoles, which are the most important core structures in many biologically active natural products .
Synthesis Analysis
Spiro-fused indoles can be synthesized using a one-pot methodology under ultrasonic irradiation . The process involves the reactivity of biobased building blocks, including acrylic acids and formamides . An efficient synthesis of 5‐Methoxyindole conjugated with aniline and substituted anilines by base catalyzed condensation reaction was described .Molecular Structure Analysis
The molecular structure of 5-Methoxyindole includes a methoxy group (OCH3) attached to an indole core . The indole core is a privileged scaffold found in nature .Chemical Reactions Analysis
The synthesis of spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation . The reaction steps occur in the same reaction vessel, which is desirable for green and sustainable synthesis .Physical And Chemical Properties Analysis
5-Methoxyindole is a white to light brownish crystalline powder . It has a melting point of 52.0°C to 56.0°C and a boiling point of 176.0°C to 178.0°C . It is insoluble in water .Scientific Research Applications
- Research Findings : In a study by Feng et al., a series of novel derivatives of this compound were synthesized. These derivatives exhibited moderate to excellent antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7) with IC50 values ranging from 0 μM to 100 μM . Notably, some derivatives showed promising activity against lung cancer (A549) cells.
Anticancer Properties
Mechanism of Action
Safety and Hazards
Future Directions
The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of a sustainable organic processes . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole . Future research could focus on further optimization of these processes and exploration of new potential applications .
properties
IUPAC Name |
5-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)13(12(15)14-11)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJITTNMMUJNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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